molecular formula C9H11ClNO5P B12003755 Ethyl 4-nitrophenyl (chloromethyl)phosphonate CAS No. 71790-86-8

Ethyl 4-nitrophenyl (chloromethyl)phosphonate

Cat. No.: B12003755
CAS No.: 71790-86-8
M. Wt: 279.61 g/mol
InChI Key: VCLXXZPCUQQRDS-UHFFFAOYSA-N
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Description

Ethyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C9H11ClNO5P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of both the nitrophenyl and chloromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 4-nitrophenyl (chloromethyl)phosphonate (C₉H₁₁ClN₁O₅P) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group with a nitrophenyl moiety and a chloromethyl group attached to the phosphorus atom. This structure contributes to its reactivity and biological potential. The compound is characterized by the following:

  • Molecular Formula : C₉H₁₁ClN₁O₅P
  • Functional Groups : Phosphonate, nitro, chloromethyl
  • Reactivity : Acts as a reactive intermediate in various chemical reactions.

Biological Activity

The biological activity of this compound has been primarily studied in the context of enzyme inhibition. It has shown potential as an inhibitor of enzymes involved in phosphorus metabolism, particularly those related to acetylcholine esterase (AChE) and butyrylcholinesterase (BuChE).

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition :
    • This compound has been evaluated for its inhibitory effects on AChE, which is crucial for neurotransmitter regulation. Studies indicate that it can interact with the active site of AChE, leading to reversible or irreversible inhibition depending on the concentration and conditions used .
    • IC50 Values : In comparative studies, certain derivatives of phosphonates showed IC50 values ranging from 0.103 µM to over 1 mM against AChE, indicating varying degrees of potency .
  • Butyrylcholinesterase Inhibition :
    • Similar studies have been conducted on BuChE, where this compound exhibited competitive inhibition mechanisms. The inhibition was found to be time-dependent, suggesting that prolonged exposure increases the degree of enzyme inactivation .

Synthesis Methods

The synthesis of this compound typically involves the reaction of chloromethyl phosphonates with p-nitrophenol under controlled conditions. Several synthetic routes have been explored:

  • Method 1 : Reaction of chloromethyl phosphonates with p-nitrophenol in the presence of a base.
  • Method 2 : Use of phosphonic dichlorides followed by nucleophilic substitution reactions involving alcohols to yield the desired product .

Case Study 1: Enzyme Interaction Mechanisms

Research highlighted the interaction between this compound and GDSL esterase/lipase enzymes. The compound was synthesized as part of a study aimed at understanding pyrethrin biosynthesis, revealing significant insights into enzyme-substrate interactions .

Case Study 2: Hydrolysis Studies

Studies on the hydrolysis rates of this compound in various solvent systems demonstrated that surfactants could significantly influence the stability and reactivity of this compound. This research is critical for understanding its behavior in biological systems and potential environmental impacts .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl phenyl phosphonateLacks nitro groupUsed as a building block
Methyl 4-nitrophenyl phosphonateSimilar nitro groupDifferent reactivity patterns
Ethyl p-nitrophenyl diphenylphosphinateMore sterically hinderedEnhanced biological activity
Ethyl p-nitrophenyl chloromethylphosphonateSimilar structure without chloromethyl groupReference for hydrolysis studies

Properties

CAS No.

71790-86-8

Molecular Formula

C9H11ClNO5P

Molecular Weight

279.61 g/mol

IUPAC Name

1-[chloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene

InChI

InChI=1S/C9H11ClNO5P/c1-2-15-17(14,7-10)16-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3

InChI Key

VCLXXZPCUQQRDS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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